![molecular formula C16H10Cl2N2OS B11709443 (5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorobenzylidene group, and a chlorophenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-chlorobenzaldehyde with 2-chloroaniline in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility in an industrial setting.
化学反应分析
Types of Reactions
(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorobenzylidene and chlorophenylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazolone derivatives
科学研究应用
(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential therapeutic effects in treating infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiazole derivatives.
作用机制
The mechanism of action of (5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes or proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer activities. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological context.
属性
分子式 |
C16H10Cl2N2OS |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
(5E)-2-(2-chlorophenyl)imino-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-5-3-4-10(8-11)9-14-15(21)20-16(22-14)19-13-7-2-1-6-12(13)18/h1-9H,(H,19,20,21)/b14-9+ |
InChI 键 |
ZKMQAGAAWPDESO-NTEUORMPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)Cl)/S2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)Cl)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


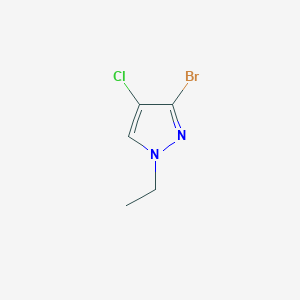
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)

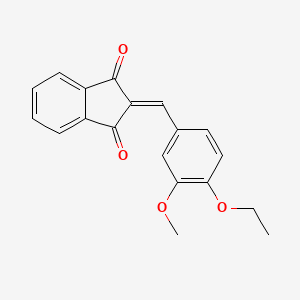
![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)

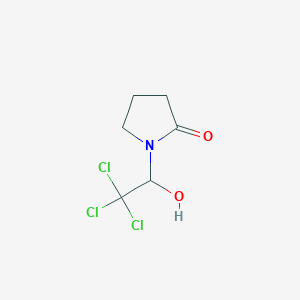
![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)
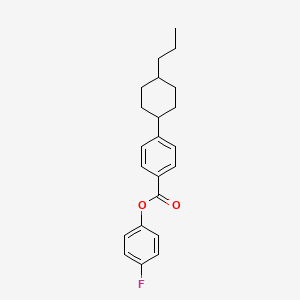
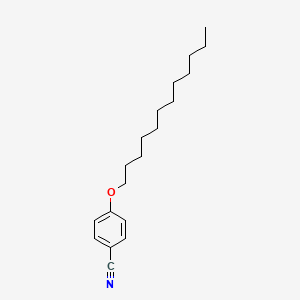
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
